molecular formula C23H20N2O3 B11647345 5-(4-Hydroxy-3-methoxy-phenyl)-1-phenyl-3-phenylamino-1,5-dihydro-pyrrol-2-one

5-(4-Hydroxy-3-methoxy-phenyl)-1-phenyl-3-phenylamino-1,5-dihydro-pyrrol-2-one

Cat. No.: B11647345
M. Wt: 372.4 g/mol
InChI Key: AUFLGMDRYAZLDI-UHFFFAOYSA-N
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Description

5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxy, methoxy, phenyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrrol-2-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYPHENYL)PENTANOIC ACID: Shares the hydroxy and methoxyphenyl groups but differs in the overall structure and functional groups.

    4-HYDROXY-3-METHOXYBENZALDEHYDE: Contains the hydroxy and methoxyphenyl groups but lacks the pyrrol-2-one ring structure.

Uniqueness

5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-anilino-2-(4-hydroxy-3-methoxyphenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O3/c1-28-22-14-16(12-13-21(22)26)20-15-19(24-17-8-4-2-5-9-17)23(27)25(20)18-10-6-3-7-11-18/h2-15,20,24,26H,1H3

InChI Key

AUFLGMDRYAZLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)O

Origin of Product

United States

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